molecular formula C14H11ClN2O2S B2668191 Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate CAS No. 752244-20-5

Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate

Cat. No.: B2668191
CAS No.: 752244-20-5
M. Wt: 306.76
InChI Key: BYVJCZROJRQEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and an ethyl ester at position 3.

Commercial availability of related compounds (e.g., 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylic acid, CAS 912770-34-4) underscores its relevance in medicinal chemistry research .

Properties

IUPAC Name

ethyl 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-2-19-13(18)12-8-20-14-16-11(7-17(12)14)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVJCZROJRQEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 4-chlorophenylamine and ethyl 2-chloro-3-oxopropanoate, are subjected to a condensation reaction to form the imidazo[2,1-B][1,3]thiazole core.

  • Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the fused heterocyclic structure.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with various substituents at different positions on the core structure.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate exhibit significant anticancer properties. For instance:

  • Inhibition of Carbonic Anhydrase Isoforms : The compound has shown inhibitory effects on carbonic anhydrase isoforms, particularly hCA II, which is relevant in various pathologies including cancer and glaucoma. Selective inhibition has been observed with inhibition constants in the micromolar range .
  • Cell Line Studies : In vitro studies have demonstrated that compounds related to this structure can inhibit the growth of various cancer cell lines. For example, certain thiazole derivatives have shown promising results against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) .
CompoundCell Line TestedIC50 Value (µM)Activity
This compoundA54923.30 ± 0.35Strong Selectivity
Ethyl 6-(4-bromophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylateU251<50Moderate Activity

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole-Thiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introduction of the chlorophenyl group at the 6-position is critical for enhancing biological activity.

These synthetic methods are based on established routes for similar imidazo-thiazole derivatives .

Mechanism of Action

Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate is unique due to its specific structural features and potential applications. Similar compounds include other imidazo[2,1-B][1,3]thiazoles and related heterocyclic compounds. These compounds share the fused ring structure but may differ in their substituents and functional groups, leading to different properties and applications.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-chlorophenyl group distinguishes the target compound from analogs with alternative substituents:

  • 3-Aminophenyl (Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate, CAS 1397194-35-2): The amino group’s electron-donating properties increase ring electron density, which may enhance interactions with polar targets but reduce metabolic stability .
  • Unsubstituted Phenyl (Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate, CAS 752244-05-6) : Absence of the chloro group decreases lipophilicity, likely reducing cell permeability and potency in hydrophobic binding pockets .

Biological Impact : In cytotoxicity studies, the 4-chlorophenyl analog 5l (IC50 = 1.4 μM against MDA-MB-231 cells) outperformed both unsubstituted phenyl derivatives (e.g., 5a, IC50 = 5.2 μM) and methoxy-substituted analogs (e.g., 5h, IC50 = 22.6 μM), highlighting the chloro group’s role in enhancing activity .

Functional Group Variations at Position 3

Key comparisons include:

  • This analog demonstrated SIRT1 activation, suggesting that even non-ester derivatives retain bioactivity .
  • However, these compounds may exhibit reduced cell permeability compared to esters .
  • Carboxylic Acid (6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylic acid) : The hydrolyzed acid form of the target compound is commercially available and likely interacts directly with biological targets, bypassing metabolic activation .

Biological Activity

Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b]thiazole class, characterized by its fused heterocyclic structure. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₃H₉ClN₂O₂S
  • CAS Number : 752244-20-5

The presence of the 4-chlorophenyl group is significant for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, imidazo[2,1-b]thiazoles have been evaluated for their effectiveness against various bacterial strains. In vitro studies have demonstrated that certain derivatives possess antibacterial potency superior to conventional antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Imidazo[2,1-b]thiazole DerivativeE. coli2.9
Another Thiazole DerivativeS. aureus0.008
This compoundStreptococcus pneumoniae0.03

Anticancer Activity

The compound has shown potential as an anticancer agent through its inhibitory effects on key proteins involved in cancer progression. A study focused on thiazole derivatives found that some compounds effectively inhibited Pin1 (Peptidyl-prolyl isomerase NIMA-interacting 1), a promising target in cancer therapy. The IC50 values for these compounds were reported in the low micromolar range, suggesting significant activity against cancer cell lines .

Antimalarial Activity

In the search for new antimalarial agents, thiazole derivatives have been synthesized and tested against Plasmodium falciparum. The results indicated that modifications to the thiazole ring significantly affected their potency, with non-bulky electron-withdrawing groups enhancing activity . This opens avenues for developing new treatments for malaria.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the thiazole ring and their positions relative to the core structure. Key findings include:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced biological activity.
  • Hydrophobic Moieties : The presence of hydrophobic groups at strategic positions improved bioavailability and efficacy in vivo .

Case Studies

  • Thiazole Derivatives Against Leishmaniasis : A study demonstrated that hybrid phthalimido-thiazoles exhibited significant leishmanicidal activity against Leishmania infantum, with low toxicity towards mammalian cells. Compounds showed structural changes in parasites indicative of effective treatment outcomes .
  • Inhibition of Oct3/4 Expression : Ethyl 2-((4-chlorophenyl)amino)thiazole derivatives were identified as potent inducers of Oct3/4 expression in embryonic stem cells, highlighting their potential in regenerative medicine and stem cell research .

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A validated approach involves:

  • Reactants: 2-Aminothiazole derivatives and ethyl 3-(4-chlorophenyl)-3-oxopropanoate.
  • Catalyst: Carbon tetrabromide (CBr₄) in acetonitrile under reflux (80°C, 18 hours) .
  • Purification: Flash column chromatography with a mobile phase of petrol ether/ethyl acetate (25:50% gradient) .
  • Yield Optimization: Controlled stoichiometry (1:3 molar ratio of oxopropanoate to aminothiazole) ensures high yields (~82%) .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural confirmation requires multi-technique validation:

  • Spectroscopy: ¹H/¹³C NMR to verify aromatic protons, ester carbonyl (δ ~165–170 ppm), and thiazole/imine signals. Mass spectrometry (HRMS) for molecular ion matching .
  • Chromatography: HPLC purity >95% with C18 columns and acetonitrile/water eluents .
  • Comparative Analysis: Match InChI key (e.g., AKUAOHJSADUKFP-UHFFFAOYSA-N for analogs) and retention times with PubChem data .

Q. What initial biological screening assays are appropriate for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .
  • Enzyme Inhibition: Evaluate IC₅₀ against acetylcholinesterase or kinases using fluorometric/colorimetric kits .
  • Cytotoxicity: Normal cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How does this compound modulate the constitutive androstane receptor (CAR)?

Methodological Answer: Mechanistic studies involve:

  • In Vitro Models: hCMEC/D3 cells (human blood-brain barrier endothelial cells) treated with 1–10 µM compound .
  • qPCR/Western Blot: Quantify ABCB1/ABCG2 mRNA and protein levels post-treatment .
  • Inhibitor Coadministration: Use CAR inhibitors (e.g., meclizine) to confirm target specificity .
  • Functional Assays: Rhodamine-123 accumulation assays to measure transporter activity .

Q. How can researchers investigate substituent effects on bioactivity using structure-activity relationships (SAR)?

Methodological Answer: Step 1: Synthesize analogs with varied substituents (Table 1). Step 2: Test in standardized assays (e.g., kinase inhibition, cytotoxicity). Step 3: Perform molecular docking (AutoDock Vina) against targets like CAR or aldose reductase .

Substituent Position Biological Activity Source
4-Chlorophenyl6CAR activation
4-Fluorophenyl6Kinase inhibition
4-Methoxyphenyl6Reduced cytotoxicity

Q. How to resolve contradictory data on enzyme inhibition potency across studies?

Methodological Answer: Strategy:

  • Kinetic Analysis: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Crystallography: Resolve co-crystal structures with target enzymes (e.g., aldose reductase) to identify binding motifs .
  • Meta-Analysis: Compare assay conditions (pH, cofactors, solvent DMSO% variations) across studies .

Q. What computational methods predict the compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

  • In Silico Tools: Use SwissADME or PreADMET to calculate logP (optimal range: 2–5) and P-glycoprotein substrate likelihood .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers (CHARMM-GUI) to assess passive diffusion .
  • In Vitro Validation: Parallel artificial membrane permeability assay (PAMPA-BBB) .

Q. How to optimize solubility without compromising bioactivity?

Methodological Answer:

  • Derivatization: Replace ethyl ester with PEGylated carboxylates or zwitterionic groups .
  • Co-solvent Systems: Test cyclodextrin inclusion complexes or micellar formulations (e.g., Tween-80) .
  • Salt Formation: Synthesize hydrochloride or sodium salts and measure solubility in PBS (pH 7.4) .

Data Contradiction Analysis

Q. Why do fluorophenyl analogs show variable activity in kinase assays?

Resolution Strategy:

  • Steric Effects: 4-Fluoro substitution enhances planar binding to kinase pockets, while 3-fluoro disrupts π-π stacking .
  • Electron-Withdrawing Effects: Fluorine at position 4 increases electrophilicity of the thiazole ring, enhancing H-bonding with ATP-binding sites .
  • Assay Variability: Validate using identical kinase isoforms (e.g., EGFR T790M vs. wild-type) .

Q. How to validate off-target effects in CAR modulation studies?

Methodological Answer:

  • CRISPR Knockout: Generate CAR-null hCMEC/D3 cells and repeat ABCB1 upregulation assays .
  • Transcriptomics: RNA-seq to identify non-CAR pathways (e.g., PXR, AhR) affected by the compound .
  • Selectivity Panels: Screen against 50+ nuclear receptors (e.g., Eurofins Panlabs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.